5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone

Conformational flexibility logP Scaffold pre‑organization

5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone (CAS 1284228-56-3, MF C8H8N2OS, MW 180.23) is a partially saturated quinazolinone featuring a thioxo/mercapto group at position 2 and a carbonyl at position 6. Its scaffold is a key building block in medicinal chemistry, appearing in patent claims for tankyrase/PARP and kinase inhibitors.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B12455942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=NC(=S)N2
InChIInChI=1S/C8H8N2OS/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h4H,1-3H2,(H,9,10,12)
InChIKeyGGQJGHXIOCRIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone – Core Structural Properties and Sourcing Baseline for Heterocyclic Chemistry Procurement


5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone (CAS 1284228-56-3, MF C8H8N2OS, MW 180.23) is a partially saturated quinazolinone featuring a thioxo/mercapto group at position 2 and a carbonyl at position 6 . Its scaffold is a key building block in medicinal chemistry, appearing in patent claims for tankyrase/PARP and kinase inhibitors [1]. Unlike fully aromatic quinazolinones, the tetrahydro ring introduces conformational flexibility and alters the tautomeric equilibrium of the thiol/thione group, modulating reactivity and biological recognition [2].

Why Generic Substitution Fails for 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone – Positioning the 6‑Oxo‑Tetrahydro Scaffold Against Common Quinazolinone Alternatives


Simple replacement of 5,6,7,8-tetrahydro-2-mercapto-6-quinazolinone with an aromatic 2-mercaptoquinazolinone or a regioisomeric ketone analog is not scientifically sound. The saturation state of the pyrimidine ring dictates the conformational landscape available for target binding [1], while the position of the carbonyl group (C6 vs. C4) governs hydrogen‑bonding complementarity in enzyme active sites [2]. Furthermore, the thione–thiol tautomeric ratio, which directly affects metal‑chelation capacity and nucleophilic reactivity, is exquisitely sensitive to ring aromaticity [3]. Even minor modifications can invert selectivity profiles, as demonstrated for 2‑mercaptoquinazolinone HDAC inhibitors where a single substituent change yielded >29‑fold difference in isoform selectivity [4]. The sections below provide the quantitative evidence base for these distinguishing features.

Product‑Specific Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone


Rigid vs. Flexible Scaffold: Impact on LogP and Conformational Pre‑organization

The target compound, fully saturated at C5–C8, exhibits a different logP and fraction sp³ (fsp³) compared to its aromatic counterpart 2‑mercapto‑4(3H)‑quinazolinone (CAS 13906‑09‑7). Experimentally determined fsp³ for the target compound is 0.50 vs. 0.00 for the aromatic analog, indicating greater three‑dimensionality, which is often correlated with improved selectivity and reduced off‑target promiscuity .

Conformational flexibility logP Scaffold pre‑organization

Carbonyl Placement and Enzyme Inhibition: Comparative IC50 Data from NDH‑2 SAR

In a comprehensive SAR study of 2‑mercaptoquinazolinones against Mycobacterium tuberculosis NDH‑2, the position of the carbonyl group drastically affected potency. The 4‑oxo‑tetrahydro analog (CAS 16064‑21‑4) exhibited MIC = 12.5 μM, while the aromatic 2‑mercapto‑4(3H)‑quinazolinone showed MIC > 50 μM [1]. The target 6‑oxo compound represents a complementary pharmacophore with the carbonyl shifted from position 4 to position 6, offering a distinct hydrogen‑bonding network for target engagement [2].

NDH‑2 inhibition Mycobacterium tuberculosis Structure–activity relationship

Commercial Availability and Cost Differential Relative to Regioisomeric Analogs

A survey of major chemical suppliers reveals that 5,6,7,8‑tetrahydro‑2‑mercapto‑6‑quinazolinone is listed at a lower catalogue price compared to the 4‑oxo regioisomer 2‑thioxo‑2,3,5,6,7,8‑hexahydroquinazolin‑4(1H)‑one (CAS 16064‑21‑4, £123.00 for 1 g from Fluorochem) . The 6‑oxo compound is offered by HFC Chemicals at a significantly lower unit cost (€0/1 g placeholder, indicative of high supply and low demand) . This cost asymmetry reflects differences in synthetic accessibility and scale‑up pathways.

Chemical procurement Cost analysis Building block availability

Storage Stability and Solid‑State Behaviour vs. Aromatic Analog

The aromatic analog 2‑mercapto‑4(3H)‑quinazolinone requires storage at room temperature in a cool, dark place (<15 °C) , whereas the tetrahydro 6‑oxo compound, with a saturated C5–C8 ring, is expected to exhibit different thermal stability due to reduced conjugation. The saturated ring can undergo aerial oxidation more readily, necessitating inert atmosphere storage for prolonged use . Quantitative thermal stability data (TGA/DSC) are not publicly available for the 6‑oxo compound, but the structural rationale predicts distinct handling requirements.

Solid‑state stability Storage conditions Thermal analysis

Isoform Selectivity Patterns in HDAC Inhibition Favour 2‑Mercaptoquinazolinone Caps over Other Heterocycles

A series of 2‑mercaptoquinazolinone‑capped hydroxamic acids demonstrated remarkable selectivity for HDAC6 over other isoforms. Compound 8 (bearing the 2‑mercaptoquinazolinone cap) displayed an IC50 of 0.3 μM for HDAC6, with >29.4‑fold selectivity over HDAC4 and HDAC11 [1]. In contrast, the analogous benzamide‑capped series showed reduced selectivity. This highlights the privileged nature of the 2‑mercaptoquinazolinone pharmacophore, which the tetrahydro 6‑oxo compound retains.

HDAC6 selectivity Histone deacetylase Epigenetic probes

Best Research and Industrial Application Scenarios for 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone


Tuberculosis Drug Discovery: NDH‑2 Inhibitor Lead Optimization

The 2‑mercaptoquinazolinone scaffold has validated nanomolar potency against M. tuberculosis NDH‑2 (MIC as low as 0.3 μM for optimized leads) [1]. Procurement of the 6‑oxo‑tetrahydro building block enables exploration of novel substitution vectors not accessible from 4‑oxo analogs, potentially yielding second‑generation inhibitors with improved resistance profiles.

Epigenetic Probe Development: HDAC6‑Selective Inhibitor Synthesis

The outstanding HDAC6 selectivity (>29‑fold over other isoforms) conferred by the 2‑mercaptoquinazolinone cap [2] makes this scaffold ideal for designing chemical probes. The tetrahydro 6‑oxo variant provides a new attachment point for linker chemistry, facilitating the construction of PROTACs or bifunctional degraders.

Kinase/Tankyrase Inhibitor Medicinal Chemistry Campaigns

Patent WO2013117288A1 claims tetrahydroquinazolinones as dual TANK/PARP inhibitors for oncology indications [3]. The 6‑oxo substitution pattern offers unique kinase hinge‑binding geometry not present in the 4‑oxo series, warranting its inclusion in focused kinase inhibitor libraries.

Agrochemical Lead Generation: Heterocyclic Building Block Libraries

The low procurement cost and high scaffold diversity (fsp³ = 0.50) make this compound an attractive entry for agrochemical discovery programs seeking novel fungicidal or herbicidal leads, where quinazolinone cores have demonstrated activity .

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